molecular formula C₂₆H₂₈O₅ B1140067 2,3,5-Tri-O-benzyl-D-ribofuranose CAS No. 89615-45-2

2,3,5-Tri-O-benzyl-D-ribofuranose

Cat. No.: B1140067
CAS No.: 89615-45-2
M. Wt: 420.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tri-O-benzyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribofuranose ring. It is primarily used as an intermediate in the synthesis of various nucleoside analogs and other biologically active molecules .

Biochemical Analysis

Biochemical Properties

2,3,5-Tri-O-benzyl-D-ribofuranose is known to interact with several biomolecules, including enzymes and proteins. One of its notable interactions is with chitin synthase, an enzyme involved in the synthesis of chitin, a key component of fungal cell walls. This compound acts as an effective inhibitor of chitin synthase, with an IC50 value of 1.8 μM . This inhibition disrupts the synthesis of chitin, thereby exhibiting antifungal activity against strains such as Botrytis cinerea .

Cellular Effects

The effects of this compound on cellular processes are primarily observed in fungal cells. By inhibiting chitin synthase, this compound interferes with the structural integrity of the fungal cell wall, leading to cell lysis and death. Additionally, this compound may influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active site of chitin synthase. This binding inhibits the enzyme’s activity, preventing the polymerization of N-acetylglucosamine, the building block of chitin. The inhibition of chitin synthase leads to a cascade of effects, including the disruption of cell wall synthesis and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is stable under standard storage conditions but may degrade over time when exposed to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to persistent inhibition of chitin synthase and sustained antifungal activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits chitin synthase without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes that modify ribose and its derivatives, influencing metabolic flux and metabolite levels. The compound’s interactions with chitin synthase also suggest its involvement in pathways related to cell wall synthesis and maintenance .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution within tissues is influenced by its solubility and affinity for different cellular compartments .

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it exerts its inhibitory effects on chitin synthase. The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications. Its localization is crucial for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. One common method involves the use of benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri-O-benzyl-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nucleoside analogs, which are important in medicinal chemistry for the development of antiviral and anticancer drugs .

Scientific Research Applications

2,3,5-Tri-O-benzyl-D-ribofuranose has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of nucleoside analogs used in antiviral and anticancer therapies.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tri-O-benzyl-D-ribofuranose is unique due to its specific structure, which allows for selective protection and deprotection of hydroxyl groups. This makes it a valuable intermediate in the synthesis of complex nucleoside analogs and other biologically active molecules .

Properties

IUPAC Name

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQUAXSCBJPECG-NITSXXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449039
Record name 2,3,5-Tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54623-25-5
Record name 2,3,5-Tri-O-benzyl-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.